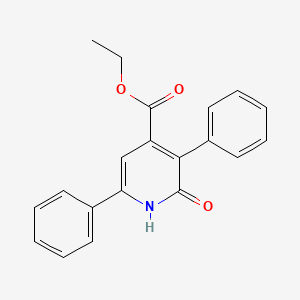
N,N'-(Propane-1,3-diyl)didocosanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Propane-1,3-diyl)didocosanamide: is a synthetic organic compound characterized by its unique structure, which includes a propane-1,3-diyl backbone linked to two docosanamide groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Propane-1,3-diyl)didocosanamide typically involves the reaction of propane-1,3-diamine with docosanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N’-(Propane-1,3-diyl)didocosanamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions: N,N’-(Propane-1,3-diyl)didocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines, altering the compound’s properties.
Substitution: The amide groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
N,N’-(Propane-1,3-diyl)didocosanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studying membrane dynamics and protein-lipid interactions.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism by which N,N’-(Propane-1,3-diyl)didocosanamide exerts its effects involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, altering their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N,N’-(Propane-1,3-diyl)dibenzamide: Similar structure but with benzamide groups instead of docosanamide.
N,N’-(Propane-1,3-diyl)diacrylamide: Contains acrylamide groups, used in polymer chemistry.
N,N’-(Propane-1,3-diyl)dipicolinamide: Utilized in coordination chemistry and catalysis.
Uniqueness: N,N’-(Propane-1,3-diyl)didocosanamide is unique due to its long-chain docosanamide groups, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific interactions with lipid membranes or hydrophobic environments.
特性
CAS番号 |
116489-89-5 |
|---|---|
分子式 |
C47H94N2O2 |
分子量 |
719.3 g/mol |
IUPAC名 |
N-[3-(docosanoylamino)propyl]docosanamide |
InChI |
InChI=1S/C47H94N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-46(50)48-44-41-45-49-47(51)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3,(H,48,50)(H,49,51) |
InChIキー |
VEWLCBPNOJYPLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
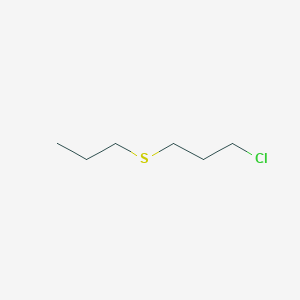
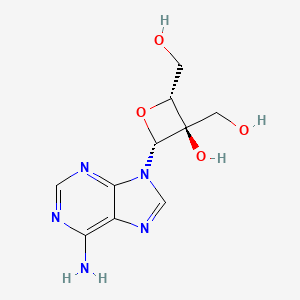
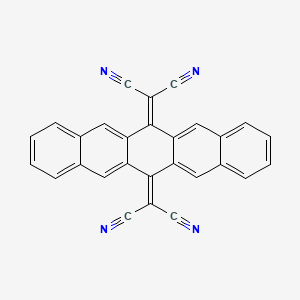

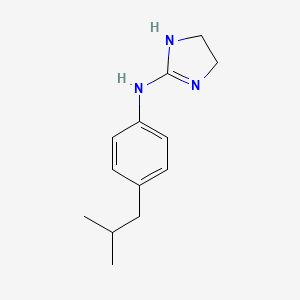
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)

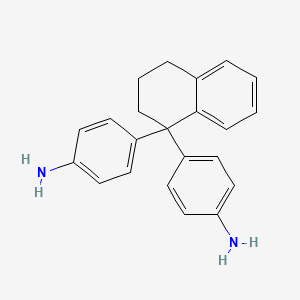
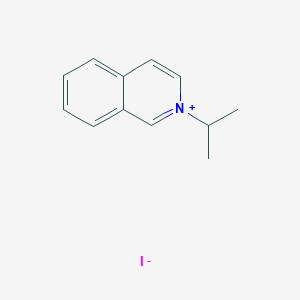

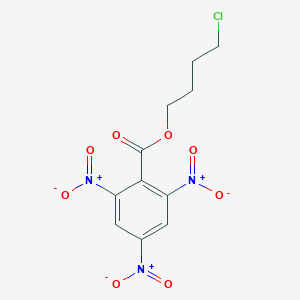
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
